5-Bromo-2,3-bis-pentafluoroethyl-pyridine

Lipophilicity ADME Drug Discovery

This highly fluorinated heteroaromatic building block features a unique 2,3-bis(pentafluoroethyl) substitution pattern and a reactive 5-bromo handle. Its extreme lipophilicity (LogP 5.15) enables CNS lead optimization, while strong electron-withdrawing groups lower the HOMO-LUMO gap for advanced materials R&D. Achieve site-selective Suzuki coupling (>80% expected yield). Ideal for metabolic stability in agrochemicals. Order for fluorinated probe development.

Molecular Formula C9H2BrF10N
Molecular Weight 394.01 g/mol
Cat. No. B12112661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-bis-pentafluoroethyl-pyridine
Molecular FormulaC9H2BrF10N
Molecular Weight394.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)Br
InChIInChI=1S/C9H2BrF10N/c10-3-1-4(6(11,12)8(15,16)17)5(21-2-3)7(13,14)9(18,19)20/h1-2H
InChIKeyIHWQZXKXUVEDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-bis-pentafluoroethyl-pyridine: A Highly Fluorinated Pyridine Building Block for Advanced Synthesis


5-Bromo-2,3-bis-pentafluoroethyl-pyridine (CAS 1246466-86-3) is a highly fluorinated heteroaromatic building block belonging to the class of polyhalogenated pyridines [1]. It features a pyridine core substituted with two pentafluoroethyl (-C2F5) groups at the 2- and 3-positions and a reactive bromine atom at the 5-position . With a calculated LogP of 5.15, this compound exhibits extreme lipophilicity compared to non-fluorinated analogs, a property conferred by its ten fluorine atoms . This unique substitution pattern provides a distinct electronic environment and a site-selective reactivity profile that differentiates it from other halogenated pyridine intermediates.

5-Bromo-2,3-bis-pentafluoroethyl-pyridine: Why Analog Substitution Is Not Feasible


Simple substitution with a generic bromopyridine or a mono-pentafluoroethyl analog is not feasible due to the compound's unique ortho-disposed, strongly electron-withdrawing groups. The 2,3-bis(pentafluoroethyl) pattern creates an electronic landscape that fundamentally alters the reactivity of the 5-bromo position compared to regioisomers like 2-bromo-5-(pentafluoroethyl)pyridine or 2-bromo-6-(pentafluoroethyl)pyridine [1]. This specific substitution not only dictates the regioselectivity of subsequent cross-coupling reactions but also imparts extreme lipophilicity (LogP > 5) and metabolic stability that is not achievable with less fluorinated or differently substituted analogs [2]. The following evidence quantifies these critical differentiators that drive scientific and procurement decisions.

5-Bromo-2,3-bis-pentafluoroethyl-pyridine: Quantified Differentiation vs. Analogs


LogP Comparison: 5-Bromo-2,3-bis-pentafluoroethyl-pyridine vs. Mono-Fluorinated Analog

The compound's LogP of 5.15 demonstrates extreme lipophilicity compared to a mono-pentafluoroethyl analog, 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine, which has a calculated LogP of approximately 3.5. This represents a >50-fold increase in partition coefficient, directly impacting membrane permeability and bioavailability potential .

Lipophilicity ADME Drug Discovery Agrochemical

Electron-Withdrawing Capacity: Hammett Sigma Meta Value of -C2F5 vs. -CF3

The pentafluoroethyl (-C2F5) group is a stronger electron-withdrawing substituent than the more common trifluoromethyl (-CF3) group. The Hammett sigma meta (σm) value for -C2F5 is 0.48, compared to 0.43 for -CF3. With two -C2F5 groups, the target compound exerts a significantly greater inductive electron withdrawal, lowering the electron density on the pyridine ring and at the bromine site, which modulates its reactivity in nucleophilic aromatic substitution and cross-coupling [1].

Electronic Effects Structure-Activity Relationship Medicinal Chemistry Catalysis

Regioselective Reactivity: Site-Specific Bromine for Sequential Functionalization

The 5-bromo position in 2,3-bis(pentafluoroethyl)pyridine is electronically activated for palladium-catalyzed cross-coupling reactions due to the ortho-disposed electron-withdrawing groups. Studies on analogous 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrate that the halogen ortho to a perfluoroalkyl group undergoes selective Suzuki-Miyaura coupling, with yields typically >80% under mild conditions (1 mol% Pd, 80°C, 2h) [1]. This contrasts with 2-bromo-5-(pentafluoroethyl)pyridine, where the bromine is meta to the perfluoroalkyl group and requires more forcing conditions (e.g., higher catalyst loading or temperature) to achieve comparable yields.

Cross-Coupling Sequential Functionalization Drug Discovery Diversity-Oriented Synthesis

Metabolic Stability: Blocking of Common Metabolic Soft Spots

Fluorination at the 2- and 3-positions of pyridine effectively blocks two major sites of cytochrome P450 (CYP)-mediated metabolism. A class-level analysis of fluorinated pyridines shows that 2-fluoro substitution reduces intrinsic clearance in human liver microsomes by approximately 50% compared to the unsubstituted pyridine [1]. The presence of the pentafluoroethyl groups, which are resistant to oxidative defluorination, is expected to further enhance metabolic stability compared to analogs with trifluoromethyl groups, which can undergo oxidative metabolism [2].

Metabolic Stability In Vivo Clearance Lead Optimization Drug Metabolism

5-Bromo-2,3-bis-pentafluoroethyl-pyridine: High-Value Application Scenarios


Synthesis of CNS-Penetrant Drug Candidates via Suzuki-Miyaura Coupling

The compound's extreme lipophilicity (LogP 5.15) makes it an ideal building block for constructing central nervous system (CNS) drug candidates. Its 5-bromo group undergoes efficient Suzuki-Miyaura coupling (expected yield >80%) to introduce aryl or heteroaryl groups, creating diverse lead-like molecules with high passive permeability. This is supported by cross-study comparable evidence showing superior reactivity at the 5-position due to ortho electron-withdrawing groups [1].

Agrochemical Discovery: Designing Metabolically Stable Herbicides and Fungicides

In agrochemical research, the incorporation of highly fluorinated motifs enhances environmental persistence and target-site binding. The 2,3-bis(pentafluoroethyl) pattern blocks metabolic soft spots on the pyridine ring, as inferred from class-level data on fluorinated heterocycles [1]. This compound serves as a key intermediate for generating novel crop protection agents with improved field performance and reduced application rates.

Advanced Materials: Precursor for Fluorinated Liquid Crystals and OLEDs

The strong electron-withdrawing nature of the pentafluoroethyl groups (σm = 0.48) significantly lowers the HOMO-LUMO gap of the pyridine core. This electronic tuning is valuable in materials science for developing electron-transport materials in organic light-emitting diodes (OLEDs) or as components in fluorinated liquid crystal mixtures. The 5-bromo handle allows for further derivatization to fine-tune optoelectronic properties [1].

Chemical Biology: Development of 19F NMR Probes and Imaging Agents

With ten chemically equivalent fluorine atoms in a unique environment, this compound offers a distinct 19F NMR signal. This property is valuable for designing fluorine-based probes for magnetic resonance imaging (MRI) and studying protein-ligand interactions. The bromine group enables conjugation to biomolecules or targeting vectors via cross-coupling or nucleophilic substitution, creating tools with high sensitivity due to the fluorine density [1].

Quote Request

Request a Quote for 5-Bromo-2,3-bis-pentafluoroethyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.